molecular formula C7H9ClN2O B11716928 6-Chloro-4-isopropyl-pyridazin-3-ol

6-Chloro-4-isopropyl-pyridazin-3-ol

Cat. No.: B11716928
M. Wt: 172.61 g/mol
InChI Key: JGOJUTMVCUKCLZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-4-isopropyl-pyridazin-3-ol typically involves the reaction of 4-isopropylpyridazin-3-one with a chlorinating agent such as thionyl chloride or phosphorus oxychloride . The reaction is usually carried out under reflux conditions to ensure complete chlorination. The resulting product is then purified through recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to enhance efficiency and yield. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-4-isopropyl-pyridazin-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

6-Chloro-4-isopropyl-pyridazin-3-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Chloro-4-isopropyl-pyridazin-3-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .

Comparison with Similar Compounds

  • 6-Chloro-4-isopropyl-pyridazin-3-one
  • 4-Isopropyl-pyridazin-3-ol
  • 6-Chloro-4-methyl-pyridazin-3-ol

Comparison: 6-Chloro-4-isopropyl-pyridazin-3-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it exhibits higher stability and reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C7H9ClN2O

Molecular Weight

172.61 g/mol

IUPAC Name

3-chloro-5-propan-2-yl-1H-pyridazin-6-one

InChI

InChI=1S/C7H9ClN2O/c1-4(2)5-3-6(8)9-10-7(5)11/h3-4H,1-2H3,(H,10,11)

InChI Key

JGOJUTMVCUKCLZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=NNC1=O)Cl

Origin of Product

United States

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